molecular formula C17H20BrNO4 B6348535 4-(3-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326814-03-2

4-(3-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348535
CAS No.: 1326814-03-2
M. Wt: 382.2 g/mol
InChI Key: NSKCDPOZPLITFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of spirocyclic derivatives characterized by a 1-oxa-4-azaspiro[4.5]decane core. The methyl group at position 8 further enhances conformational rigidity, a feature critical for maintaining structural integrity in drug design .

Properties

IUPAC Name

4-(3-bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO4/c1-11-5-7-17(8-6-11)19(14(10-23-17)16(21)22)15(20)12-3-2-4-13(18)9-12/h2-4,9,11,14H,5-8,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKCDPOZPLITFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(3-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS: 1326814-03-2) is a complex organic compound with significant potential in medicinal chemistry, particularly in anticancer and antibacterial applications. Its unique structural features, including a spirocyclic framework and various functional groups, contribute to its biological activities.

  • Molecular Formula : C17H20BrNO4
  • Molecular Weight : 382.25 g/mol
  • Structure : The compound features a bromobenzoyl moiety and a carboxylic acid group, which may influence its reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit promising biological activities, including anticancer and antibacterial properties. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

A study focusing on the synthesis of spirocyclic compounds reported that derivatives similar to 4-(3-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane showed moderate to high inhibition against various cancer cell lines, including HepG-2 (liver), PC-3 (prostate), and HCT116 (colorectal) . The presence of electron-donating groups in the structure enhances its anticancer potential by increasing basicity, which may improve interaction with biological targets.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedInhibition Activity
Compound AHepG-2Moderate
Compound BPC-3High
Compound CHCT116Moderate to High

Case Studies

  • Case Study on Anticancer Efficacy : A recent investigation into a series of spirocyclic compounds demonstrated that modifications in the bromobenzoyl group significantly affected their cytotoxicity against cancer cells. The study highlighted that compounds with halogen substitutions exhibited varied levels of activity, suggesting that 4-(3-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane could be optimized for enhanced therapeutic effects .
  • Mechanistic Insights : Research into similar compounds has suggested that their anticancer activity may be linked to apoptosis induction in tumor cells. The exact pathways remain under investigation, but preliminary findings indicate that these compounds may activate caspase pathways leading to programmed cell death .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antibacterial Activity
The compound is structurally related to spirocyclic tazobactams, which are known to inhibit beta-lactamase enzymes produced by certain bacteria. These enzymes degrade beta-lactam antibiotics, making them ineffective. By inhibiting these enzymes, compounds like 4-(3-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can enhance the efficacy of beta-lactam antibiotics, providing a potential therapeutic avenue for treating resistant bacterial infections.

2. Drug Design and Development
Given its unique structural features, this compound can serve as a lead compound in drug design. The presence of a bromobenzoyl group may influence its biological activity and reactivity, making it a candidate for further modifications to optimize pharmacological properties .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic synthesis techniques. While specific protocols are not widely reported, the general synthetic pathways may include:

  • Formation of the spirocyclic framework.
  • Introduction of the bromobenzoyl moiety.
  • Carboxylation to introduce the carboxylic acid group.

These steps highlight the complexity involved in synthesizing this compound and indicate a need for further research on efficient synthetic methodologies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzoyl Group

The benzoyl moiety at position 4 is a key site for structural diversification. Modifications here alter electronic, steric, and lipophilic properties:

Compound Name Substituent Molecular Weight (g/mol) Key Properties Reference
4-(3-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 3-Bromo 382.23* High steric bulk; strong electron-withdrawing effect
4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 4-Chloro 337.80 Moderate electronegativity; smaller substituent than bromine
4-(2,4-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 2,4-Difluoro 340.32 Enhanced lipophilicity; dual electron-withdrawing effects
4-(3,4,5-Trimethoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 3,4,5-Trimethoxy 393.44 Electron-donating methoxy groups; increased hydrogen-bonding potential

*Calculated based on analogous structures.

Key Observations:
  • Steric Considerations : The 3-bromo substituent creates greater steric hindrance compared to smaller halogens (Cl, F), possibly affecting target selectivity .
  • Lipophilicity : Fluorinated analogs (e.g., 2,4-difluoro) exhibit higher logP values, favoring membrane permeability .

Modifications to the Spirocyclic Core

Position 8 Substituents
  • Methyl vs. Propyl : lists analogs with a propyl group at position 8, increasing hydrophobicity and altering conformational flexibility compared to the methyl derivative .
  • Diaza vs. Azaspiro : Compounds like 4-(4-chloro-2-fluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid introduce an additional nitrogen, modifying hydrogen-bonding capacity .
Functional Group Additions
  • Carboxylic Acid vs. Esters : The free carboxylic acid in the target compound enables salt formation and ionic interactions, whereas esterified analogs (e.g., ethyl esters in ) may improve bioavailability .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-(3-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid?

  • Methodology : Multi-step organic synthesis is typically employed, involving:

  • Step 1 : Formation of the spirocyclic core via cyclization of tetrahydropyran derivatives with brominated benzoyl precursors under controlled conditions (e.g., reflux in polar aprotic solvents like DMF) .
  • Step 2 : Introduction of the 3-bromobenzoyl group via nucleophilic acyl substitution, often using coupling agents like DCC or HATU .
  • Step 3 : Carboxylic acid functionalization through hydrolysis of ester intermediates under acidic or basic conditions .
  • Key Considerations : Protecting group strategies (e.g., tert-butyl esters) ensure regioselectivity during benzoylation .

Q. How is the structural integrity of this spirocyclic compound validated?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the spirocyclic framework and substituent positions. For example, the methyl group at position 8 appears as a triplet (~δ 1.2 ppm) due to coupling with adjacent protons .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the spirocyclic system .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (expected: ~382.25 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions?

  • Optimization Strategies :

  • Catalysis : Transition metal catalysts (e.g., Pd for cross-coupling) enhance benzoylation efficiency .
  • Solvent Effects : Non-polar solvents (e.g., toluene) reduce nucleophilic byproducts during cyclization .
  • Temperature Control : Lowering reaction temperatures (<0°C) during acid-sensitive steps prevents decarboxylation .
    • Data-Driven Adjustments : Parallel reaction screening (e.g., using HPLC to monitor intermediates) identifies optimal conditions .

Q. What computational tools predict the compound’s conformational stability and biological interactions?

  • Methods :

  • Conformational Analysis : Cremer-Pople puckering parameters quantify ring strain in the spirocyclic system, aiding in stability predictions .
  • Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., cyclooxygenase-2), highlighting hydrogen bonding with the carboxylic acid moiety .
  • QSAR Models : Correlate substituent electronegativity (e.g., bromine vs. fluorine analogs) with activity trends .

Q. How can conflicting biological activity data across studies be resolved?

  • Root Cause Analysis :

  • Purity Assessment : Impurities >5% (e.g., unhydrolyzed esters) skew bioassay results; validate via HPLC-UV .
  • Assay Conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or buffer pH alters compound solubility and efficacy .
    • Validation Protocols :
  • Dose-Response Curves : Ensure IC50_{50} values are reproducible across ≥3 independent trials .
  • Structural Analog Comparison : Test 4-(4-chlorobenzoyl) derivatives to isolate bromine-specific effects .

Methodological Challenges and Solutions

Q. What strategies address low crystallinity in X-ray diffraction studies?

  • Crystallization Techniques :

  • Vapor Diffusion : Use mixed solvents (e.g., DCM/hexane) to grow single crystals .
  • Cocrystallization : Add small molecules (e.g., caffeine) to stabilize lattice packing .
    • Data Refinement : SHELXL applies TWIN/BASF commands to model twinned crystals, improving R-factor accuracy .

Q. How do researchers differentiate spirocyclic conformers in solution?

  • Dynamic NMR : Variable-temperature 1^1H NMR detects coalescence of proton signals (e.g., methyl groups at ~200 K), revealing interconversion barriers .
  • DFT Calculations : Compare computed 13^{13}C chemical shifts with experimental data to identify dominant conformers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.